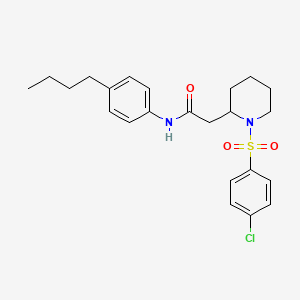

![molecular formula C15H16N2O B2925171 8-苄基-2-氧代-8-氮杂双环[3.2.1]辛烷-6-腈 CAS No. 1909317-57-2](/img/structure/B2925171.png)

8-苄基-2-氧代-8-氮杂双环[3.2.1]辛烷-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is a chemical compound with the CAS Number: 1909317-57-2 . It has a molecular weight of 240.3 . The IUPAC name for this compound is (1S,5S,6R)-8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile . It is typically stored at room temperature and is in the form of an oil .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is 1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2 .Physical And Chemical Properties Analysis

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is an oil that is stored at room temperature . It has a molecular weight of 240.3 .科学研究应用

高效合成与化学转化

一项研究展示了从 5-羟甲基-2-糠醛开始,通过涉及雷尼镍介导的还原、转化为二甲苯磺酸酯、与苄胺环化和氢解的四步法,高效合成了 8-氧杂-3-氮杂-双环[3.2.1]辛烷盐酸盐,突出了用于生产与 8-苄基-2-氧代-8-氮杂双环[3.2.1]辛烷-6-腈 相关的双环结构的复杂方法 (Connolly 等,2010).

创新的合成路线

另一个研究重点是碳水化合物中 N-自由基促进的分子内氢抽象反应,用于合成手性 7-氧杂-2-氮杂双环[2.2.1]庚烷和 8-氧杂-6-氮杂双环[3.2.1]辛烷环系统。这种方法强调了 N-自由基在构建双环阵列中的效用,有助于合成受保护的 N,O-己酮糖 (Francisco 等,2003).

催化方法

关于 TiCl4 促进的串联羰基或亚胺加成和 Friedel-Crafts 环化的研究提供了一种新的合成苯并稠合的 8-氧杂双环[3.2.1]辛烷和 9-氧杂双环[4.2.1]壬烷衍生物的方法。这展示了使用催化方法来实现具有高非对映选择性的功能化衍生物,展示了构建复杂双环骨架的潜力 (Ghosh 等,2012).

环加成反应的进展

利用腈基作为 π 组分的羰基化 [2+2+1] 环加成反应的进展代表了氮杂双环辛烯酮衍生物合成中向前迈出的重要一步。这种适用于脂肪族底物的氮杂-Pauson-Khand 型反应强调了 8-苄基-2-氧代-8-氮杂双环[3.2.1]辛烷-6-腈衍生物在构建新型双环结构中的创新应用 (Iwata 等,2013).

作用机制

Target of Action

The compound “8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile” is part of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit interleukin-6 or oncostatin-induced stat3 nuclear translocation . They also inhibit tyrosyl phosphorylation of STAT3, Janus kinase 2 (JAK2), and Src .

Biochemical Pathways

Given its potential inhibitory effects on stat3, jak2, and src , it can be inferred that it may impact the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis.

Result of Action

Compounds with similar structures have been found to induce apoptosis , suggesting potential anti-cancer properties.

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.

生化分析

Biochemical Properties

The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile, is known to interact with various enzymes and proteins

Cellular Effects

It is likely that this compound, like other tropane alkaloids, influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYGDFUPJBRXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CC(C1N2CC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2925089.png)

![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)

![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)

![1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2925106.png)